molecular formula C16H16N2O B7496660 2-Anilino-1-(2,3-dihydroindol-1-yl)ethanone

2-Anilino-1-(2,3-dihydroindol-1-yl)ethanone

Cat. No. B7496660
M. Wt: 252.31 g/mol
InChI Key: CIVNYVNMOBQWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilino-1-(2,3-dihydroindol-1-yl)ethanone, also known as RO-31-8425, is a chemical compound that belongs to the family of indole-based compounds. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Anilino-1-(2,3-dihydroindol-1-yl)ethanone involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. This results in a range of downstream effects on cellular signaling pathways and other biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Anilino-1-(2,3-dihydroindol-1-yl)ethanone are complex and varied, depending on the specific target enzyme and cellular context. It has been shown to modulate a range of cellular processes, including gene expression, cell cycle regulation, and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Anilino-1-(2,3-dihydroindol-1-yl)ethanone in lab experiments include its potency and specificity for target enzymes, as well as its ability to modulate a range of cellular processes. However, its use can be limited by its potential toxicity and the need for careful experimental design to avoid off-target effects.

Future Directions

There are many potential future directions for research on 2-Anilino-1-(2,3-dihydroindol-1-yl)ethanone. These include further studies on its mechanism of action and effects on cellular signaling pathways, as well as its potential applications in drug discovery and development. Additionally, research could focus on developing new synthetic methods for producing the compound and its derivatives, as well as exploring its potential use as a tool for studying various biological processes.

Synthesis Methods

The synthesis of 2-Anilino-1-(2,3-dihydroindol-1-yl)ethanone involves the reaction of aniline with 2,3-dihydroindole-2-one in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product.

Scientific Research Applications

2-Anilino-1-(2,3-dihydroindol-1-yl)ethanone has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including protein kinase C and calmodulin-dependent protein kinase II.

properties

IUPAC Name

2-anilino-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16(12-17-14-7-2-1-3-8-14)18-11-10-13-6-4-5-9-15(13)18/h1-9,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVNYVNMOBQWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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